molecular formula C16H14Cl2N2O2S B2639583 2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 120823-35-0

2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2639583
CAS No.: 120823-35-0
M. Wt: 369.26
InChI Key: FVFMFJRKBAHBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered as a “privileged scaffold” within the drug discovery arena . The compound you mentioned contains an indole group, which suggests it may have biological activity.


Molecular Structure Analysis

The molecular structure of indole compounds is characterized by a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .


Chemical Reactions Analysis

Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary widely. They are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Indole Synthesis

Indoles are a crucial structural motif found in a wide array of natural products and pharmaceuticals. The compound , due to its structural features, could be implicated in the synthesis of indole derivatives. For instance, the development of novel methods for indole synthesis has seen significant interest, highlighting the versatility of indole chemistry in organic synthesis and drug development (Taber & Tirunahari, 2011). Such methods are crucial for the synthesis of indole alkaloids, which have a range of pharmacological activities.

Antiestrogenic Compounds

In the realm of medicinal chemistry, research into nonsteroidal antiestrogens showcases the exploration of compounds for therapeutic applications, particularly in the treatment of hormone-dependent cancers (Magarian et al., 1994). While not directly related, the structural sophistication of such compounds, including sulfonamide functionalities, underscores the potential of the compound for similar applications.

Environmental and Ecotoxicological Research

Herbicide Research and Toxicity

The study of herbicides and their environmental impact offers a relevant context for understanding the ecological implications of synthetic compounds. For instance, the widespread use and environmental persistence of herbicides such as 2,4-D have raised concerns about their toxic effects on non-target organisms and human health (Islam et al., 2017). Research in this area emphasizes the importance of assessing the environmental fate and biological effects of chemical agents, potentially applicable to the evaluation of the environmental impact of the compound .

Mechanism of Action

The mechanism of action of indole compounds can vary widely depending on their structure and the biological system they interact with. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name

2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c17-12-5-6-14(18)16(9-12)23(21,22)20-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,19-20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMFJRKBAHBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.